molecular formula C8H7ClF3N B12630660 2-(Chloromethyl)-5-(trifluoromethyl)benzenamine CAS No. 939758-33-5

2-(Chloromethyl)-5-(trifluoromethyl)benzenamine

Cat. No.: B12630660
CAS No.: 939758-33-5
M. Wt: 209.59 g/mol
InChI Key: CNGMXHMDNLHHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-(trifluoromethyl)benzenamine is an organic compound that features both a chloromethyl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)benzenamine typically involves the introduction of the chloromethyl and trifluoromethyl groups onto a benzene ring. One common method is the radical trifluoromethylation of a suitable precursor, followed by chloromethylation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale radical trifluoromethylation reactions, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The process may also include purification steps to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(trifluoromethyl)benzenamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield various substituted derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

2-(Chloromethyl)-5-(trifluoromethyl)benzenamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(trifluoromethyl)benzenamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules, while the chloromethyl group can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-(trifluoromethyl)benzene
  • 2-(Chloromethyl)-4-(trifluoromethyl)benzenamine
  • 2-(Bromomethyl)-5-(trifluoromethyl)benzenamine

Uniqueness

2-(Chloromethyl)-5-(trifluoromethyl)benzenamine is unique due to the presence of both the chloromethyl and trifluoromethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry .

Biological Activity

2-(Chloromethyl)-5-(trifluoromethyl)benzenamine is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of the trifluoromethyl group, which is known to enhance biological activity. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C9H8ClF3N\text{C}_9\text{H}_8\text{ClF}_3\text{N}
  • Chloromethyl Group : This group can participate in nucleophilic substitution reactions, which are crucial for its reactivity.
  • Trifluoromethyl Group : Known to increase lipophilicity and metabolic stability, enhancing the compound's interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group can influence the compound's reactivity and interactions with biomolecules. It has been noted that compounds containing trifluoromethyl groups often exhibit enhanced potency in enzyme inhibition and receptor binding due to their unique electronic properties .

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit notable anticancer properties. For instance, a study evaluated various substituted benzenamines for their cytotoxic effects against different cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant anticancer activity:

CompoundIC50 (µM) - HepG2IC50 (µM) - MDA-MB-468IC50 (µM) - HCT-116
93.83.212.4
104.33.220
Gefitinib160N/AN/A

This table illustrates that compounds derived from this compound show promising anticancer activity compared to established treatments like gefitinib .

Mechanistic Studies

The mechanisms underlying the anticancer effects have been linked to the inhibition of protein kinases, which are critical in cancer cell proliferation and survival. Research has indicated that compounds with a trifluoromethyl group can enhance binding affinity to kinase targets, thus inhibiting their activity more effectively than non-fluorinated analogs .

Case Study 1: In Vitro Studies

In a detailed study, derivatives of this compound were synthesized and tested against various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted how modifications to the chloromethyl and trifluoromethyl groups could significantly alter biological activity. It was found that increasing the electron-withdrawing nature of substituents enhanced the cytotoxicity against certain cancer cell lines .

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold for drug development. Its ability to act as a building block for more complex molecules allows for the synthesis of new pharmacological agents targeting various diseases, including cancer and inflammatory conditions .

Properties

CAS No.

939758-33-5

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

2-(chloromethyl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7ClF3N/c9-4-5-1-2-6(3-7(5)13)8(10,11)12/h1-3H,4,13H2

InChI Key

CNGMXHMDNLHHAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.